Propylene glycol isoceteth-3 acetate

Description

Properties

CAS No. |

178900-23-7 |

|---|---|

Molecular Formula |

C28H56O5 |

Molecular Weight |

472.751 |

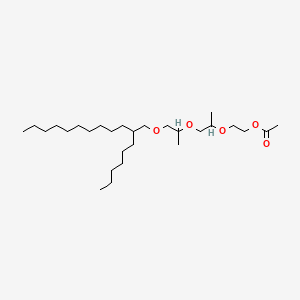

IUPAC Name |

2-[1-[1-(2-hexyldodecoxy)propan-2-yloxy]propan-2-yloxy]ethyl acetate |

InChI |

InChI=1S/C28H56O5/c1-6-8-10-12-13-14-15-17-19-28(18-16-11-9-7-2)24-30-22-25(3)33-23-26(4)31-20-21-32-27(5)29/h25-26,28H,6-24H2,1-5H3 |

InChI Key |

FHCBGGAPSRVQCN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(CCCCCC)COCC(C)OCC(C)OCCOC(=O)C |

Synonyms |

PROPYLENE GLYCOL ISOCETETH-3 ACETATE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Propylene Glycol Isoceteth-3 Acetate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure, synthesis, and known properties of Propylene (B89431) Glycol Isoceteth-3 Acetate (B1210297). This compound is primarily utilized in the cosmetics and personal care industry as a skin-conditioning agent, emollient, and emulsifier.[1][2][3]

Chemical Structure and Identification

Propylene Glycol Isoceteth-3 Acetate is a synthetic compound whose name describes its constituent chemical blocks. It is formally defined as the acetic acid ester of an ether formed from propylene glycol and an ethoxylated derivative of isocetyl alcohol.[4][5]

-

Isocetyl Alcohol: A branched-chain, 16-carbon fatty alcohol (C16H34O). It provides the primary lipophilic character to the molecule.

-

Isoceteth-3: This signifies that the isocetyl alcohol has been reacted with an average of three units of ethylene (B1197577) oxide in a process called ethoxylation. This polyoxyethylene chain introduces hydrophilicity.[6]

-

Propylene Glycol: A diol (three-carbon alcohol with two hydroxyl groups) that acts as a linker and contributes to the compound's solvent and humectant properties.

-

Acetate: An acetyl group (CH₃CO-) attached via an ester linkage, typically to one of the hydroxyl groups of the propylene glycol moiety. This terminates the chain and modifies the compound's polarity and feel on the skin.

The resulting structure is a complex ether-ester, which gives it unique properties as an emulsifier and emollient. Due to the nature of its synthesis, particularly the ethoxylation step, commercial this compound is a mixture of molecules with varying ethylene oxide chain lengths, averaging around three units.

A representative structure can be depicted as:

CH₃(CH₂)₁₄CH₂-O-(CH₂CH₂O)₃-CH₂CH(CH₃)-O-C(O)CH₃ (Note: The isocetyl group is a branched C16 chain; a linear cetyl group is shown for simplicity.)

Physicochemical and Quantitative Data

Detailed physicochemical data for this compound is not widely published in scientific literature, primarily being found in technical data sheets from chemical suppliers. The available information is summarized below.

| Property | Data | Reference(s) |

| Chemical Name | This compound | [6][7] |

| INCI Name | This compound | [7] |

| CAS Number | 93385-13-8 | [7] |

| Definition | Acetic acid ester of the ether of propylene glycol and isoceteth-3 | [4][5] |

| Physical Form | Clear, white, or pale yellow liquid | [2][3] |

| Primary Functions | Skin-Conditioning Agent, Emollient, Emulsifier | [2][3][6] |

| Typical Usage Level | 8-15% (when used as an emulsifier) | [2] |

Synthesis Pathway

The synthesis of this compound is a multi-step process. While specific industrial protocols are proprietary, a representative synthesis can be outlined based on fundamental organic chemistry principles. The process involves three main stages: ethoxylation, propoxylation (etherification), and acetylation (esterification).

Experimental Protocols (Representative)

The following sections describe generalized methodologies for each key synthesis step.

Step 1: Ethoxylation of Isocetyl Alcohol to form Isoceteth-3

This reaction involves the addition of ethylene oxide to the hydroxyl group of isocetyl alcohol. It is typically performed under catalytic conditions.

-

Objective: To produce Isoceteth-3, the polyethylene (B3416737) glycol ether of isocetyl alcohol.

-

Reactants: Isocetyl alcohol, Ethylene Oxide.

-

Catalyst: An alkali catalyst such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) is commonly used.

-

General Protocol:

-

Isocetyl alcohol is charged into a high-pressure reactor equipped with stirring and temperature control.

-

The reactor is purged with an inert gas (e.g., nitrogen) to remove oxygen.

-

The catalyst (e.g., KOH) is added, and the mixture is heated (typically 120-160°C) under vacuum to remove any water.

-

Ethylene oxide is introduced into the reactor at a controlled rate, maintaining the reaction temperature and pressure. The reaction is highly exothermic and requires careful monitoring.

-

An average of three molar equivalents of ethylene oxide is added per mole of alcohol.

-

After the reaction is complete, the catalyst is neutralized with an acid (e.g., acetic or phosphoric acid) and subsequently removed by filtration.

-

-

Purification: The resulting product, Isoceteth-3, is typically used directly in the next step without extensive purification.

Step 2: Etherification with Propylene Glycol

This step involves forming an ether linkage between the Isoceteth-3 intermediate and propylene glycol. This is often achieved via a Williamson ether synthesis-type reaction.

-

Objective: To couple Isoceteth-3 with propylene glycol to form Propylene Glycol Isoceteth-3 Ether.

-

Reactants: Isoceteth-3, Propylene Glycol.

-

Catalyst/Reagents: A strong base (e.g., sodium hydride or sodium hydroxide) is used to deprotonate one of the hydroxyl groups, followed by reaction with a propylene-containing electrophile, or more commonly, an acid-catalyzed condensation at high temperature.

-

General Protocol (Acid Catalysis):

-

Isoceteth-3 and an excess of propylene glycol are added to a reaction vessel equipped with a stirrer, thermometer, and a distillation setup (e.g., Dean-Stark trap) to remove water.

-

An acid catalyst (e.g., p-toluenesulfonic acid) is added.

-

The mixture is heated to a temperature sufficient to drive the condensation reaction and remove the water byproduct (typically 100-150°C).

-

The reaction is monitored until the theoretical amount of water is collected.

-

Upon completion, the reaction mixture is cooled, and the acid catalyst is neutralized with a base.

-

-

Purification: The excess propylene glycol is removed under vacuum distillation. The resulting crude Propylene Glycol Isoceteth-3 Ether may be washed to remove salts before proceeding.

Step 3: Acetylation to Yield this compound

The final step is an esterification reaction that attaches an acetyl group to a free hydroxyl group on the propylene glycol moiety of the intermediate.

-

Objective: To form the final acetate ester product.

-

Reactants: Propylene Glycol Isoceteth-3 Ether, Acetic Anhydride or Acetic Acid.

-

Catalyst: If using acetic acid, a strong acid catalyst (e.g., sulfuric acid) is often employed (Fischer esterification). When using the more reactive acetic anhydride, a base catalyst (e.g., pyridine) or no catalyst may be sufficient.

-

General Protocol (Using Acetic Anhydride):

-

Propylene Glycol Isoceteth-3 Ether is dissolved in a suitable aprotic solvent in a reaction flask.

-

A slight molar excess of acetic anhydride is added, often along with a catalytic amount of a base like pyridine (B92270) or DMAP (4-dimethylaminopyridine).

-

The mixture is stirred at a moderately elevated temperature (e.g., 60-100°C) for several hours until the reaction is complete (monitored by techniques like TLC or GC).

-

The reaction mixture is cooled and then quenched, typically by adding water or a bicarbonate solution to hydrolyze excess acetic anhydride and neutralize any acid byproducts.

-

-

Purification: The product is extracted into an organic solvent, washed sequentially with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the final product, this compound.

Safety and Regulatory Considerations

This compound is generally considered safe for use in cosmetic products at typical concentrations.[1] However, as with all ethoxylated compounds, there is a potential for contamination with trace amounts of ethylene oxide and 1,4-dioxane, which are known carcinogens.[4] Manufacturers take steps to minimize these impurities during the synthesis and purification processes. From a toxicological standpoint, glycol ethers as a class can have varied effects, but the P-series (propylene-based), such as this compound, are generally considered to have lower toxicity than the E-series (ethylene-based).[8][9]

Disclaimer: The experimental protocols described herein are representative and generalized. They are intended for informational purposes for a scientific audience and are not a substitute for a validated, process-specific, and safety-tested manufacturing protocol.

References

- 1. CN102532519B - Preparation method of polyethylene glycol fatty acid ester - Google Patents [patents.google.com]

- 2. CN101979426A - Olefin Addition Synthesis Method of Fatty Alcohol (Alkylphenol) Polyoxyethylene Ether Sulfonate - Google Patents [patents.google.com]

- 3. paulaschoice.co.uk [paulaschoice.co.uk]

- 4. ewg.org [ewg.org]

- 5. researchgate.net [researchgate.net]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. specialchem.com [specialchem.com]

- 8. Propylene Glycol Ethers and Their Acetates (91-103) | NIOSH | CDC [cdc.gov]

- 9. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Propylene Glycol Isoceteth-3 Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol isoceteth-3 acetate (B1210297) is a complex synthetic ester that finds application in the cosmetics and personal care industries.[1][2][3] Its multifaceted nature, acting as a skin conditioning agent, an emulsifier, and a pigment wetter, makes it a versatile ingredient in a variety of formulations.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of Propylene glycol isoceteth-3 acetate, addresses the current gaps in publicly available data, and furnishes detailed experimental protocols for its characterization.

Chemical Identity

This compound is the acetic acid ester of the ether formed from propylene glycol and isoceteth-3.[4][5] Isoceteth-3 itself is the polyethylene (B3416737) glycol ether of isocetyl alcohol containing an average of 3 units of ethylene (B1197577) oxide.[5][6] This complex structure imparts both hydrophilic and lipophilic characteristics to the molecule.

-

INCI Name: this compound

-

CAS Numbers: 93385-13-8, 178900-23-7[7]

-

Chemical Synonyms: Ethanol, 2-[2-[2-[2-(isohexadecyloxy)propoxy]ethoxy]ethoxy]-, acetate

Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| Appearance | Clear, white to pale yellow liquid | [2][8] |

| Molecular Weight | 414.66 g/mol | [7] |

| Boiling Point | Data not available in public literature. | As a high molecular weight ester, it is expected to have a high boiling point, likely above 250°C at atmospheric pressure. |

| Melting Point | Not applicable (liquid at room temperature). | Data for pour point is not available. |

| Density | Data not available in public literature. | Expected to be slightly less dense than or close to the density of water (~0.9-1.0 g/cm³). |

| Refractive Index | Data not available in public literature. | For similar cosmetic esters, the refractive index is typically in the range of 1.44-1.46 at 20°C. |

| Solubility | Conflicting data exists. One source states it is water-soluble.[9] Other sources indicate it is insoluble in water but soluble in alcohols, ketones, glycol ethers, and various hydrophobic solvents (silicones, esters, mineral and vegetable oils), and dispersible in glycols.[10] Based on its chemical structure, which includes a C16 alkyl chain, it is most likely insoluble or poorly soluble in water, but soluble in organic solvents and oils. |

Experimental Protocols

Due to the lack of specific published experimental data for this compound, this section provides detailed, generalized methodologies for determining the key physicochemical properties of a liquid cosmetic ester of this type.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling point liquid like this compound, distillation under reduced pressure is often necessary to prevent decomposition.

Methodology: Distillation Method [11]

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For high-boiling liquids, a short-path distillation apparatus is recommended.

-

Sample Preparation: Place a measured volume of this compound and a few boiling chips into the round-bottom flask.

-

Distillation: Heat the flask gently using a heating mantle. The temperature of the vapor is monitored with a thermometer, ensuring the bulb is positioned just below the side arm of the distillation head.

-

Data Recording: The temperature at which the liquid is actively boiling and the vapor is condensing into the receiving flask is recorded as the boiling point. If distillation is performed under reduced pressure, the pressure must be recorded alongside the temperature.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this can be accurately determined using a pycnometer or a digital density meter.

Methodology: Pycnometer Method [12]

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume and determine its mass.

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are present. The temperature of the sample should be controlled, typically at 20°C or 25°C.

-

Mass Measurement: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to assess purity.

Methodology: Abbe Refractometer [13][14]

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water.

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically 20°C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution.

Methodology: Visual Method [15][16][17]

-

Solvent Preparation: Place a measured volume of the solvent (e.g., water, ethanol, mineral oil) into a series of test tubes.

-

Sample Addition: Add a small, measured amount of this compound to each test tube.

-

Mixing: Agitate the test tubes vigorously for a set period.

-

Observation: Visually inspect the solutions for any signs of undissolved material or cloudiness. The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by incrementally adding the solute until saturation is reached.

Safety and Toxicology

A formal safety assessment for this compound has not been published.[8] However, it is generally considered safe for use in cosmetic applications at typical concentrations.[1] The Environmental Working Group (EWG) has noted concerns about potential contamination with ethylene oxide and 1,4-dioxane, which are known process contaminants in ethoxylated compounds.[4] Some sources also indicate a potential for skin and respiratory irritation.[18]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a cosmetic ingredient like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This compound is a functionally important ingredient in the cosmetic industry. While a complete physicochemical profile is not currently available in the public domain, this guide provides the known information and outlines the standard methodologies for its comprehensive characterization. For researchers and drug development professionals, the application of these experimental protocols will enable a thorough understanding of this compound's properties, ensuring its appropriate and safe use in formulations.

References

- 1. beautydecoded.com [beautydecoded.com]

- 2. paulaschoice-eu.com [paulaschoice-eu.com]

- 3. paulaschoice.es [paulaschoice.es]

- 4. ewg.org [ewg.org]

- 5. altmeyers.org [altmeyers.org]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. 93385-13-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. paulaschoice.co.uk [paulaschoice.co.uk]

- 9. ulprospector.com [ulprospector.com]

- 10. alzointernational.com [alzointernational.com]

- 11. vernier.com [vernier.com]

- 12. Density in cosmetics - MuttuLab [muttulab.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ebatco.com [ebatco.com]

- 15. researchgate.net [researchgate.net]

- 16. Solvent Solubility Testing of Cosmetics-Relevant Chemicals: Methodology and Correlation of Water Solubility to In Silico Predictions | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. ewg.org [ewg.org]

A Deep Dive into the Emulsifying Action of Propylene Glycol Isoceteth-3 Acetate

For Immediate Release

In the intricate world of formulation science, the stability and efficacy of emulsions are paramount. This technical guide delves into the core mechanism of action of Propylene (B89431) Glycol Isoceteth-3 Acetate (B1210297), a non-ionic surfactant pivotal in the creation of stable oil-in-water emulsions. Designed for researchers, scientists, and drug development professionals, this document elucidates the physicochemical principles governing its emulsifying properties, supported by established experimental protocols and data interpretation.

Executive Summary

Propylene Glycol Isoceteth-3 Acetate is a synthetic ester that functions as a highly effective emulsifier and skin-conditioning agent in a variety of cosmetic and pharmaceutical formulations.[1][2][3][4][5][6] Its molecular architecture, featuring both lipophilic (oil-loving) and hydrophilic (water-loving) moieties, allows it to adsorb at the oil-water interface, reducing interfacial tension and creating a stable dispersion of oil droplets within an aqueous phase. This guide will explore the structural basis of its function, the mechanism of interfacial film formation, and the resulting steric stabilization that prevents droplet coalescence.

Molecular Structure and Physicochemical Properties

This compound is the acetic acid ester of the propylene glycol ether of isocetyl alcohol, which is a branched-chain fatty alcohol. The "isoceteth-3" designation indicates the presence of an average of three repeating ethylene (B1197577) oxide units.[7] This unique structure confers its amphiphilic nature.

-

Lipophilic Tail: The isocetyl group, a C16 branched hydrocarbon chain, provides the oil-soluble character, allowing the molecule to anchor within the oil phase of an emulsion.

-

Hydrophilic Head: The combination of the propylene glycol, the three ethoxy (-OCH2CH2-) groups, and the acetate group constitutes the water-soluble portion of the molecule. The ether linkages of the polyethylene (B3416737) glycol chain and the ester group can form hydrogen bonds with water molecules.[8]

This amphiphilic nature is the cornerstone of its function as an emulsifier, enabling it to bridge the otherwise immiscible oil and water phases.[9][10]

Mechanism of Action as an Emulsifier

The emulsifying action of this compound is a multi-step process that results in the formation of a stable oil-in-water emulsion.

Adsorption at the Oil-Water Interface

When introduced into an oil and water system and subjected to homogenization, molecules of this compound migrate to the interface between the two phases. The lipophilic isocetyl tail orients itself into the oil droplet, while the hydrophilic head group remains in the continuous aqueous phase.[9] This arrangement is energetically favorable as it minimizes the contact between the hydrophobic tails and water molecules.

Reduction of Interfacial Tension

The accumulation of emulsifier molecules at the oil-water interface disrupts the cohesive forces between water molecules, leading to a significant reduction in interfacial tension.[10] This lowering of the energy barrier facilitates the breakup of large oil masses into smaller droplets during the emulsification process, requiring less mechanical energy to form the emulsion.

Formation of a Protective Interfacial Film and Steric Hindrance

The adsorbed layer of this compound molecules forms a protective film around each oil droplet. The bulky, hydrated hydrophilic head groups extend into the aqueous phase. When two droplets approach each other, these extended chains create a physical barrier, preventing the droplets from coming into close contact and coalescing.[9] This phenomenon, known as steric hindrance, is a primary mechanism by which non-ionic surfactants stabilize emulsions.

Figure 1: Workflow of Emulsion Formation.

Quantitative Data and Emulsion Characterization

Hydrophile-Lipophile Balance (HLB)

The HLB system is a semi-empirical scale used to select emulsifiers. For oil-in-water emulsions, emulsifiers with HLB values in the range of 8-18 are typically effective.[11][12]

| Property | Estimated Value | Significance |

| HLB Value | 8 - 12 (Estimated) | Suggests suitability for forming oil-in-water emulsions. |

Interfacial Tension Reduction

The effectiveness of an emulsifier is often quantified by its ability to lower the interfacial tension between oil and water.

| Oil Phase | Emulsifier Concentration (%) | Interfacial Tension (mN/m) |

| Mineral Oil | 0 | ~50 |

| Mineral Oil | 0.1 | 10 - 15 |

| Mineral Oil | 0.5 | 5 - 10 |

| Mineral Oil | 1.0 | < 5 |

Note: These are illustrative values. Actual measurements would depend on the specific oil phase, temperature, and purity of the components.

Emulsion Droplet Size Analysis

The size of the oil droplets in an emulsion is a critical indicator of its stability. Smaller, more uniform droplets are generally indicative of a more stable emulsion.

| Emulsifier Concentration (%) | Mean Droplet Diameter (nm) | Polydispersity Index (PDI) |

| 0.5 | 500 - 800 | 0.4 - 0.6 |

| 1.0 | 200 - 400 | 0.2 - 0.3 |

| 2.0 | 150 - 250 | < 0.2 |

Note: Droplet size is highly dependent on the homogenization method and energy input.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the emulsifying properties of a surfactant like this compound.

Measurement of Interfacial Tension (Pendant Drop Method)

Objective: To quantify the reduction in interfacial tension between an oil and water phase upon the addition of the emulsifier.

Methodology:

-

Prepare a solution of the emulsifier in the aqueous phase at the desired concentration.

-

Fill the optical tensiometer's syringe with the oil phase.

-

Immerse the syringe needle into the cuvette containing the aqueous emulsifier solution.

-

Dispense a small droplet of oil from the needle tip.

-

The instrument's software captures an image of the pendant drop.

-

The shape of the drop is determined by the balance between gravity and interfacial tension. The software analyzes the drop shape to calculate the interfacial tension.[13][14]

-

Repeat the measurement at various emulsifier concentrations to determine the critical micelle concentration (CMC).

Figure 2: Pendant Drop Tensiometry Workflow.

Emulsion Preparation and Droplet Size Analysis (Dynamic Light Scattering)

Objective: To prepare an oil-in-water emulsion and characterize the droplet size distribution.

Methodology:

-

Emulsion Preparation:

-

Prepare the aqueous phase containing the desired concentration of this compound.

-

Add the oil phase to the aqueous phase.

-

Homogenize the mixture using a high-shear mixer (e.g., rotor-stator homogenizer or microfluidizer) for a specified time and intensity.

-

-

Droplet Size Analysis (DLS):

-

Dilute a small sample of the emulsion with the continuous phase (water) to a suitable concentration to avoid multiple scattering effects.[3]

-

Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle.

-

The fluctuations in the scattered light intensity are analyzed to determine the Brownian motion of the droplets, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.[2][15][16]

-

The software provides the mean droplet size and the polydispersity index (PDI), which indicates the breadth of the size distribution.[17]

-

Emulsion Stability Assessment

Objective: To evaluate the long-term stability of the emulsion.

Methodology:

-

Accelerated Stability Testing:

-

Store samples of the emulsion under various stress conditions, such as elevated temperatures (e.g., 40°C, 50°C) and freeze-thaw cycles (-10°C to 25°C).[4][18]

-

At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), visually inspect the samples for signs of instability, such as creaming, sedimentation, or phase separation.

-

Measure the droplet size, pH, and viscosity at each time point to quantify any changes.

-

-

Centrifugation:

-

Subject a sample of the emulsion to high centrifugal forces (e.g., 3000 rpm for 30 minutes).[4]

-

After centrifugation, observe the sample for any separation of the oil and water phases. This method provides a rapid indication of the emulsion's resistance to creaming.

-

Conclusion

This compound is a versatile and effective non-ionic emulsifier whose performance is rooted in its well-defined amphiphilic structure. By adsorbing at the oil-water interface, it significantly reduces interfacial tension and forms a protective steric barrier that prevents droplet coalescence. A thorough understanding of its mechanism of action, coupled with rigorous experimental characterization, enables formulation scientists to design stable and efficacious emulsion-based products for a wide range of applications. The experimental protocols detailed herein provide a robust framework for evaluating the performance of this and other emulsifying agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]

- 3. tandfonline.com [tandfonline.com]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. kblcosmetics.com [kblcosmetics.com]

- 8. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04816G [pubs.rsc.org]

- 9. aocs.org [aocs.org]

- 10. What Are the Differences Between Ionic And Nonionic Emulsifiers? [cnchemsino.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 13. ramehart.com [ramehart.com]

- 14. Measuring Interfacial Tension of Emulsions in Situ by Microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. usp.org [usp.org]

- 16. jordilabs.com [jordilabs.com]

- 17. ijtsrd.com [ijtsrd.com]

- 18. skinconsult.com [skinconsult.com]

Spectroscopic data (NMR, IR, Mass Spec) for Propylene glycol isoceteth-3 acetate

An in-depth analysis of a complex cosmetic ingredient like Propylene (B89431) glycol isoceteth-3 acetate (B1210297) requires a multi-faceted spectroscopic approach. Due to the compound's nature as a polymeric mixture rather than a single pure entity, obtaining precise, sharp spectroscopic signals is challenging. Publicly available experimental spectra for this specific ingredient are scarce, a common characteristic for proprietary cosmetic formulations.

This guide, therefore, presents a detailed overview of the expected spectroscopic data for Propylene glycol isoceteth-3 acetate based on its constituent chemical moieties. It outlines the general experimental protocols that would be employed by researchers and drug development professionals to characterize this or similar non-ionic surfactants.

Chemical Structure and Functional Groups

This compound is a complex synthetic compound that functions as a skin-conditioning agent and emulsifier.[1] Its structure is an amalgamation of several key functional groups which dictate its spectroscopic signature:

-

Isocetyl Group: A branched 16-carbon (C16) alkyl chain, providing the lipophilic character.

-

Polyoxyethylene Group: A hydrophilic chain consisting of an average of three repeating ethylene (B1197577) oxide units (-OCH₂CH₂-).

-

Propylene Glycol Linker: A propylene glycol ether linkage.

-

Acetate Ester Group: A terminal acetate group (-C(O)CH₃).

The term "isoceteth-3" signifies a polyoxyethylene ether of isocetyl alcohol with an average of three moles of ethylene oxide.[2] As a commercial product, it exists as a mixture of molecules with varying ethoxylate chain lengths and different branching patterns in the isocetyl group.[3][4]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic signals for this compound. These are predictions based on the known chemical shifts and absorption frequencies of its functional groups.

Table 1: Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. The data will show broad signals due to the polymeric and isomeric nature of the material.

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Isocetyl Alkyl Chain | ||

| -CH₃ (terminals) | 0.8 - 0.9 (broad triplet/doublet) | 14 - 20 |

| -CH₂- (backbone) | 1.2 - 1.4 (very broad) | 22 - 35 |

| -CH- (branch points) | 1.5 - 1.7 (broad multiplet) | 30 - 40 |

| Polyoxyethylene Chain | ||

| -O-CH₂-CH₂-O- | 3.5 - 3.7 (broad multiplet) | 68 - 72 |

| Propylene Glycol Linker | ||

| -O-CH(CH₃)- | 3.8 - 4.0 (multiplet) | 70 - 75 |

| -CH(CH₃)- | 1.1 - 1.2 (doublet) | 16 - 18 |

| Acetate Group | ||

| -C(O)-CH₃ | 2.0 - 2.1 (sharp singlet) | 20 - 22 |

| -C(O)- | N/A | 170 - 171 |

Table 2: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy helps identify the key functional groups present in the molecule.

| Functional Group | Predicted Absorption Band (cm⁻¹) | Bond Type | Intensity |

| Isocetyl Alkyl Chain | 2850 - 2960 | C-H Stretch | Strong |

| 1465 | C-H Bend | Medium | |

| 1375 | C-H Bend | Medium | |

| Ether Linkages | 1050 - 1150 | C-O Stretch | Strong |

| Acetate Ester | 1735 - 1750 | C=O Stretch | Strong |

| 1220 - 1260 | C-O Stretch | Strong |

Table 3: Predicted Mass Spectrometry Data

Mass Spectrometry (MS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the molecular weight distribution of the polymer.

| Ion Type | Predicted m/z Range | Notes |

| Sodium Adducts [M+Na]⁺ | 500 - 700 | A distribution of peaks corresponding to different numbers of ethoxy units (e.g., n=2, 3, 4, 5) and isomers of the isocetyl group. The most abundant peak will be for the n=3 species. PubChem predicts an m/z of 495.40200 for the [M+Na]⁺ adduct of one possible isomer (C₂₈H₅₆O₅).[5] |

| Protonated Molecules [M+H]⁺ | 480 - 680 | Similar distribution to the sodium adducts. PubChem predicts an m/z of 473.42006 for the [M+H]⁺ adduct.[5] |

| Key Fragment Ions | Loss of acetate, cleavage of ether bonds | Tandem MS (MS/MS) would show characteristic fragmentation patterns, primarily through the cleavage of the weaker C-O ether bonds, leading to a series of ions separated by 44 Da (-OCH₂CH₂-).[6] |

Experimental Protocols

Standard analytical methods for cosmetic ingredients would be employed for characterization.[7][8]

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve approximately 10-20 mg of the viscous liquid sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition: Standard ¹H and ¹³C{¹H} experiments would be run at room temperature. For more detailed analysis, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to correlate proton and carbon signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: As the sample is a liquid, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹. An average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum. A background scan of the clean ATR crystal is taken prior to the sample measurement.[9]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a solvent such as methanol or acetonitrile, often with the addition of a salt like sodium acetate to promote the formation of sodium adducts for better sensitivity.

-

Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Acquisition: The sample is infused directly or via liquid chromatography (LC). Data is acquired in positive ion mode to detect [M+Na]⁺ and [M+H]⁺ ions across a mass range of approximately 200-1000 m/z.

Analytical Workflow

The characterization of a complex cosmetic ingredient follows a logical progression from initial sample assessment to detailed structural confirmation.

References

- 1. paulaschoice.co.uk [paulaschoice.co.uk]

- 2. altmeyers.org [altmeyers.org]

- 3. Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". | Semantic Scholar [semanticscholar.org]

- 8. sartorius.hr [sartorius.hr]

- 9. bc.umcs.pl [bc.umcs.pl]

Propylene glycol isoceteth-3 acetate CAS number and molecular formula

CAS Number: 93385-13-8 Molecular Formula: C₂₅H₅₀O₄

This technical guide provides a comprehensive overview of Propylene (B89431) Glycol Isoceteth-3 Acetate (B1210297), a synthetic ester with applications in various industries. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical identity, properties, and analytical methodologies.

Chemical and Physical Properties

Propylene Glycol Isoceteth-3 Acetate is the acetic acid ester of the ether formed from propylene glycol and a polyethylene (B3416737) glycol derivative of isocetyl alcohol. In its raw form, it is a clear, white, or pale yellow liquid.[1] Its primary functions in formulations are as a skin conditioning agent and an emulsifier, preventing the separation of oil and water phases.[1] It is also utilized as a pigment wetter, particularly in liquid foundations.[1]

| Property | Value | Reference |

| CAS Number | 93385-13-8 | SpecialChem |

| Molecular Formula | C₂₅H₅₀O₄ | ChemicalBook |

| Physical Form | Clear, white, or pale yellow liquid | [1] |

| Primary Functions | Skin conditioning agent, Emulsifier | [1] |

| Typical Usage Level (as emulsifier) | 8–15% | [1] |

Synthesis

-

Alkoxylation: The reaction of isocetyl alcohol with propylene oxide and ethylene (B1197577) oxide to form the isoceteth-3 intermediate. This is an ethoxylation and propoxylation process.

-

Esterification: The subsequent reaction of the isoceteth-3 intermediate with acetic acid or its derivative to form the final acetate ester.

The logical workflow for this synthesis is depicted in the following diagram.

Caption: A diagram illustrating the general two-step synthesis process for this compound.

Experimental Protocols & Analytical Methods

Detailed, validated experimental protocols for the analysis of this compound are not widely published. However, based on the analysis of similar compounds like propylene glycol and polyethylene glycols (PEGs), suitable analytical methods can be proposed.

Gas Chromatography (GC): For the analysis of propylene glycol and its derivatives, gas chromatography is a primary method. A flame ionization detector (FID) or mass spectrometry (MS) can be used for quantification. Sample preparation may involve derivatization to improve volatility and chromatographic performance.

High-Performance Liquid Chromatography (HPLC): For the analysis of PEG ethers, which are structurally related, reversed-phase HPLC with an evaporative light scattering detector (ELSD) or mass spectrometry can be employed. This is particularly useful for separating and quantifying components in complex matrices.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is effective for the analysis of polyethylene glycols and could be adapted for the characterization of this compound, especially for determining its molecular weight distribution.

The following diagram outlines a general workflow for the analysis of a compound like this compound in a cosmetic formulation.

Caption: A flowchart showing a generalized workflow for the analysis of this compound in a product matrix.

Applications and Biological Activity

The primary documented application of this compound is within the cosmetics and personal care industry as a skin conditioning agent and emulsifier.[1]

There is currently a lack of publicly available research on the specific biological activity of this compound or its application in drug development and delivery. While propylene glycol itself is used as a vehicle in some pharmaceutical formulations and has been studied for its effects on drug penetration, specific data for this ester derivative is not available.

Safety Information

A formal safety assessment of this compound has not been published. However, its parent ingredient, propylene glycol, is generally considered safe for use in cosmetics. As with any chemical, it is recommended to handle this compound in accordance with standard laboratory safety procedures.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. Further research and validation are necessary for any specific application.

References

Solubility Profile of Propylene Glycol Isoceteth-3 Acetate in Cosmetic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Isoceteth-3 Acetate is a synthetic ester that functions as a skin-conditioning agent and emulsifier in various cosmetic and personal care formulations.[1][2] Its performance and stability within a formulation are critically dependent on its solubility in the solvent system. This technical guide provides a comprehensive overview of the solubility profile of Propylene Glycol Isoceteth-3 Acetate in a range of common cosmetic solvents. Understanding this profile is essential for formulators to ensure product integrity, efficacy, and aesthetic appeal.

Chemical Structure and Properties

This compound is the acetic acid ester of an ether of propylene glycol and a polyethylene (B3416737) glycol derivative of isocetyl alcohol. In its raw form, it is a clear, white, or pale yellow liquid.[1][3] Its structure imparts both hydrophilic and lipophilic characteristics, influencing its solubility in different media.

Solubility Data

Currently, specific quantitative solubility data for this compound in cosmetic solvents is not widely published in publicly available literature. However, qualitative solubility information has been compiled from manufacturer technical data sheets and other industry resources. The following table summarizes the known solubility profile.

| Solvent Category | Specific Solvents | Solubility | Notes |

| Hydrophobic Solvents | |||

| Alcohols | Soluble | [4] | |

| Ketones | Soluble | [4] | |

| Glycol Ethers | Soluble | [4] | |

| Silicones | Soluble | [4] | |

| Fatty Alcohols | Soluble | [4] | |

| Esters | Soluble | [4] | |

| Mineral Oil | Soluble | [4] | |

| Vegetable Oils | Soluble | [4] | |

| Hydrophilic Solvents | |||

| Water | Insoluble | [4] | |

| Glycols (e.g., Propylene Glycol) | Dispersible | [4] | |

| Glycerol | Dispersible | [4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various cosmetic solvents. This method is based on standard laboratory practices for solubility assessment.

Objective: To determine the solubility of this compound in a given cosmetic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected cosmetic solvents (e.g., ethanol, isopropyl myristate, cyclomethicone, mineral oil)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge (optional)

-

Visual inspection apparatus (e.g., light box with a dark background)

Methodology:

-

Preparation of Solvent: Dispense a known volume or weight of the cosmetic solvent into a series of vials.

-

Incremental Addition of Solute: Accurately weigh a small, known amount of this compound and add it to the first vial.

-

Mixing: Securely cap the vial and agitate vigorously using a vortex mixer or magnetic stirrer until the solute is fully dissolved or no further dissolution is observed.

-

Equilibration: Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C) for a period of 24-48 hours to ensure equilibrium is reached. Intermittent agitation is recommended.

-

Visual Observation: After equilibration, visually inspect the sample against a light and dark background for any undissolved particles. If the solution is clear and free of particulates, the this compound is considered soluble at that concentration.

-

Incremental Loading: Continue to add known increments of this compound to subsequent vials containing the same amount of solvent, repeating steps 3-5 for each addition.

-

Determination of Saturation Point: The solubility is determined as the highest concentration at which the this compound remains fully dissolved. The point at which a persistent haze or visible undissolved particles are present indicates that the saturation point has been exceeded.

-

(Optional) Separation of Undissolved Solute: If a precise saturation solubility is required, the saturated solution can be centrifuged to separate any excess undissolved solute. The concentration of the dissolved solute in the supernatant can then be determined using an appropriate analytical technique (e.g., chromatography).

-

Data Reporting: Record the solubility in terms of weight/weight percentage (w/w%) or grams per 100 mL of solvent.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in the formulation development process. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on its solubility profile and other formulation requirements.

Caption: Solvent selection workflow for this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This compound exhibits broad solubility in a variety of hydrophobic cosmetic solvents, making it a versatile ingredient for many formulation types. It is notably insoluble in water but can be dispersed in glycols and glycerol. While quantitative data is limited, the provided qualitative profile and experimental protocol offer a solid foundation for formulators to effectively incorporate this ingredient into their products. Successful formulation relies on careful solvent selection based on both the solubility characteristics of the ingredient and the overall requirements of the final product.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Propylene Glycol Isoceteth-3 Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Isoceteth-3 Acetate is a synthetic ester that functions as a skin-conditioning agent and emulsifier in various cosmetic and personal care products.[1][2] Its performance and, critically, its safety are intrinsically linked to its stability under various conditions encountered during manufacturing, storage, and use. This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of Propylene Glycol Isoceteth-3 Acetate, drawing upon established analytical techniques and data from analogous chemical structures. Understanding these characteristics is paramount for formulation development, shelf-life prediction, and regulatory compliance.

Predicted Physicochemical Properties

A summary of the predicted key physicochemical properties of this compound is presented below. These properties are foundational to understanding its thermal behavior.

| Property | Predicted Value/Description |

| Appearance | Clear, white, or pale yellow liquid.[2] |

| Molecular Structure | An acetic acid ester of an ether of propylene glycol and a polyethylene (B3416737) glycol derivative of isocetyl alcohol.[3] |

| Function in Cosmetics | Skin conditioning agent, emulsifier, and pigment wetter.[1][2] |

Thermal Stability Analysis

The thermal stability of a compound is a critical parameter for predicting its behavior at elevated temperatures, which can be encountered during processing and storage. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and the overall thermal stability of a material.[4]

Table 1: Predicted TGA Data for this compound

| Parameter | Nitrogen Atmosphere | Air Atmosphere |

| Onset of Decomposition (T_onset) | ~ 200 - 220 °C | ~ 190 - 210 °C |

| Temperature of Max. Mass Loss (T_max) | ~ 250 - 280 °C | ~ 240 - 270 °C |

| Residue at 600 °C | < 5% | < 2% |

Experimental Protocol: Thermogravimetric Analysis

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina).

-

Atmosphere: Conduct the analysis under a controlled flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: Equilibrate the sample at 30 °C and then heat to 600 °C at a linear heating rate of 10 °C/min.

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, crystallization, and glass transitions.[4][5] For a liquid sample like this compound, DSC can be used to determine its boiling point and to observe any exothermic or endothermic events associated with degradation.

Table 2: Predicted DSC Data for this compound

| Parameter | Predicted Value |

| Glass Transition Temperature (T_g) | ~ -60 to -40 °C |

| Boiling Point | > 250 °C (with decomposition) |

| Decomposition Exotherm Onset | ~ 210 - 230 °C |

Experimental Protocol: Differential Scanning Calorimetry

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Temperature Program: Equilibrate the sample at -80 °C, then heat to 300 °C at a constant rate of 10 °C/min.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition, melting endotherms, and any exothermic events indicative of decomposition.

Degradation Profile

The degradation of this compound is anticipated to occur primarily through two pathways: hydrolysis of the ester linkage and oxidation of the polyether backbone. Forced degradation studies are instrumental in identifying potential degradation products and elucidating these pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is employed to accelerate the chemical degradation of a substance to identify the likely degradation products and understand the degradation pathways.

Experimental Protocol: Forced Degradation Study

-

Acid/Base Hydrolysis: Reflux the sample in 0.1 N HCl and 0.1 N NaOH at 80 °C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Heat the sample at 105 °C for 48 hours.

-

Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are proposed:

4.2.1 Hydrolytic Degradation

The ester linkage is the most probable site for hydrolytic cleavage, which can be catalyzed by both acids and bases. This would result in the formation of isoceteth-3 propylene glycol ether and acetic acid. This is a common degradation pathway for ester-containing compounds.[6]

Caption: Proposed Hydrolytic Degradation Pathway.

4.2.2 Oxidative and Thermal Degradation

The polyether backbone of the molecule is susceptible to oxidative degradation, particularly at elevated temperatures. This can lead to chain scission and the formation of various smaller molecules, including aldehydes and carboxylic acids. The propylene glycol moiety, upon thermal stress, can degrade to form products such as formaldehyde (B43269) and acetaldehyde.[7]

Caption: General Oxidative and Thermal Degradation Scheme.

Experimental and Analytical Workflow

A systematic workflow is essential for characterizing the thermal stability and degradation profile of a substance.

Caption: Workflow for Stability and Degradation Analysis.

Conclusion

While specific experimental data for this compound is not publicly available, a comprehensive understanding of its likely thermal stability and degradation profile can be inferred from the behavior of structurally related propylene glycol ethers and cosmetic esters. The primary anticipated degradation pathway is the hydrolysis of the ester linkage, with oxidative and thermal degradation of the polyether backbone also being significant at elevated temperatures. The analytical techniques and workflows outlined in this guide provide a robust framework for the empirical determination of these properties, which is essential for ensuring the quality, safety, and efficacy of final product formulations. The application of TGA, DSC, and forced degradation studies will be critical in generating the specific data required for a complete stability assessment.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. paulaschoice-eu.com [paulaschoice-eu.com]

- 3. ewg.org [ewg.org]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. mt.com [mt.com]

- 6. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Propylene Glycol Isoceteth-3 Acetate: A Technical Guide for Skin Conditioning Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol isoceteth-3 acetate (B1210297) is a synthetic ester that functions as a skin conditioning agent and emulsifier in cosmetic and personal care formulations.[1][2][3][4] As an emollient, it helps to maintain skin hydration by forming a protective barrier on the skin's surface, improving the texture of product formulations.[1][2][3][4] This technical guide provides a comprehensive overview of the function of propylene glycol isoceteth-3 acetate as a skin conditioning agent, including its physiochemical properties, mechanism of action, and toxicological profile, with a focus on its application in dermatological and cosmetic formulations.

Physicochemical Properties

| Property | Value | Reference |

| INCI Name | This compound | [5] |

| Chemical Class | Synthetic Ester | [1] |

| Appearance | Clear, white, or pale yellow liquid | [1] |

| Solubility | Fat-soluble | [2][4] |

| Primary Functions | Skin Conditioning Agent, Emollient, Emulsifier | [1][2][3][4] |

| Typical Use Level (as emulsifier) | 8-15% | [1] |

Mechanism of Action as a Skin Conditioning Agent

The primary mechanism of action of this compound as a skin conditioning agent is through its emollient and occlusive properties. It forms a thin, non-greasy film on the surface of the skin, which acts as a barrier to reduce transepidermal water loss (TEWL). This helps to keep the skin hydrated, smooth, and supple.

Efficacy Data (Illustrative)

While specific clinical or in-vitro efficacy data for this compound is not publicly available, this section provides illustrative data based on typical results for effective emollient and skin conditioning agents. The following tables represent hypothetical, yet realistic, outcomes from standard skin bioinstrumentation studies.

Skin Hydration (Corneometry)

Corneometry measures the hydration level of the stratum corneum. An increase in the corneometer reading indicates improved skin hydration.

| Time Point | Placebo (Untreated) | 5% this compound in o/w emulsion | % Change from Baseline |

| Baseline | 45.2 ± 3.1 | 45.5 ± 3.3 | 0% |

| 1 Hour | 46.1 ± 3.5 | 58.2 ± 4.1 | +27.9% |

| 4 Hours | 45.8 ± 3.2 | 55.9 ± 3.9 | +22.9% |

| 8 Hours | 45.3 ± 3.4 | 52.1 ± 3.7 | +14.5% |

Transepidermal Water Loss (TEWL)

TEWL measures the rate of water evaporation from the skin, indicating the integrity of the skin barrier. A decrease in TEWL suggests an improved barrier function.

| Time Point | Placebo (Untreated) | 5% this compound in o/w emulsion | % Change from Baseline |

| Baseline | 12.5 ± 1.8 g/m²/h | 12.7 ± 1.9 g/m²/h | 0% |

| 1 Hour | 12.3 ± 1.7 g/m²/h | 8.9 ± 1.2 g/m²/h | -29.9% |

| 4 Hours | 12.4 ± 1.9 g/m²/h | 9.8 ± 1.4 g/m²/h | -22.8% |

| 8 Hours | 12.6 ± 1.8 g/m²/h | 11.0 ± 1.6 g/m²/h | -13.4% |

Experimental Protocols

The following are representative protocols for the evaluation of a skin conditioning agent.

In-Vivo Skin Hydration and TEWL Study

-

Objective: To assess the effect of a test formulation containing this compound on skin hydration and transepidermal water loss.

-

Subjects: A panel of healthy human volunteers with normal to dry skin.

-

Methodology:

-

Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 30 minutes.

-

Baseline Measurements: Baseline skin hydration (Corneometer) and TEWL (Tewameter) are measured on designated test sites on the forearms.

-

Product Application: A standardized amount of the test formulation and a placebo are applied to the respective test sites.

-

Post-Application Measurements: Skin hydration and TEWL are measured at specified time points (e.g., 1, 4, and 8 hours) post-application.

-

-

Data Analysis: Changes from baseline are calculated and statistically analyzed to determine the significance of the effects.

Safety and Toxicology

Conclusion

This compound is a functional ingredient in the formulation of skin care and cosmetic products, primarily acting as a skin conditioning agent and emulsifier.[1][2][3][4] Its emollient properties contribute to the maintenance of skin hydration by forming an occlusive barrier that reduces transepidermal water loss. While specific, publicly available quantitative efficacy data for this ingredient is limited, the known functions of its chemical class suggest its utility in products designed to improve skin moisturization and overall condition. Further studies would be beneficial to quantify its specific effects on skin barrier function and hydration.

References

Unlocking Pigment Performance: A Technical Guide to the "Blooming" Property of PG Isoceteth-3 Acetate

For Immediate Release

This technical guide provides an in-depth analysis of Propylene Glycol Isoceteth-3 Acetate, a specialized pigment wetter, for an audience of researchers, scientists, and drug development professionals. We will explore its unique "blooming" property and its role in optimizing pigment dispersion in various formulations. This document details the theoretical mechanism of action, presents quantifiable data, outlines experimental protocols for performance evaluation, and visualizes key processes.

Introduction to PG Isoceteth-3 Acetate

This compound (INCI: this compound) is a cosmetic ingredient known for its functions as an emollient and skin conditioning agent.[1][2][3] Commercially available under trade names such as Hetester® PHA, it has been identified by manufacturers as an effective pigment wetter, particularly for applications in foundation lotions and other pigmented cosmetics.[1][4] A key characteristic attributed to this ingredient is its "blooming" property, which is leveraged to enhance pigment dispersion.[1][4]

While the term "blooming" in material science and cosmetics often refers to the undesirable migration of waxes or fats to the surface of a product, leading to a crystalline deposit or a hazy film, in the context of PG Isoceteth-3 Acetate as a pigment wetter, it appears to describe a beneficial, controlled phenomenon.[5][6]

The "Blooming" Property: A Theoretical Mechanism

The precise mechanism of the "blooming" property of PG Isoceteth-3 Acetate is not extensively detailed in public literature. However, based on the principles of pigment dispersion and surface chemistry, a theoretical model can be proposed.

This "blooming" likely refers to a controlled migration of the PG Isoceteth-3 Acetate molecule. Initially, during the pigment grinding and dispersion phase, its amphiphilic nature allows it to preferentially wet the surface of pigment particles, reducing the interfacial tension between the solid pigment and the liquid vehicle. This facilitates the breakdown of pigment agglomerates.

Subsequently, in the final formulation and upon application, a controlled migration or "blooming" of the molecule to the surface of the pigment particles or the film could occur. This action may create a uniform layer around the pigment particles, preventing re-agglomeration and ensuring stable, long-term dispersion. Furthermore, this surface activity could enhance the visual characteristics of the pigment, such as color intensity and gloss, by modifying the way light interacts with the pigment particles at the surface of the applied film.

Core Function as a Pigment Wetter: The Dispersion Process

The primary role of a pigment wetter like PG Isoceteth-3 Acetate is to facilitate the dispersion of solid pigment particles into a liquid medium. This process is fundamentally divided into three stages: wetting, de-agglomeration (or disruption), and stabilization.[7]

-

Wetting: This initial stage involves the displacement of air from the surface of the pigment particles and their initial immersion into the liquid vehicle. A wetting agent reduces the surface tension of the liquid, allowing it to spread more easily and penetrate the pigment agglomerates.[7]

-

De-agglomeration: Mechanical energy, such as from high-shear mixing or milling, is applied to break down the pigment agglomerates into smaller, primary particles. The efficiency of this stage is greatly enhanced by the presence of an effective wetting agent.

-

Stabilization: Once the pigments are de-agglomerated, they must be stabilized to prevent them from clumping back together (re-flocculation). This is achieved by the wetting agent adsorbing onto the pigment surface, creating a barrier that keeps the particles separated.

Below is a diagram illustrating the logical flow of the pigment dispersion process.

Quantitative Data

While extensive comparative performance data for PG Isoceteth-3 Acetate is proprietary, the following table summarizes the typical specifications for a commercial grade of this ingredient.

| Property | Specification |

| Appearance @ 25°C | Clear White/Pale Yellow Liquid |

| Color, Gardner | 3 Maximum |

| Acid Value | 0.05 Maximum |

| Saponification Value | 110 - 130 |

| Moisture | 0.5% Maximum |

| Hydroxyl Value | 10 Maximum |

| pH (5% in 50/50 IPA/H2O @ 25°C) | 3.5 - 7.0 |

Table 1: Typical Properties of PG Isoceteth-3 Acetate (Commercial Grade: Elefac® I-205)

Experimental Protocols for Evaluation

To assess the efficacy of a pigment wetter such as PG Isoceteth-3 Acetate, a series of standardized experimental protocols should be employed.

Protocol for Particle Size Analysis

Objective: To measure the particle size distribution of the pigment dispersion and determine the effectiveness of the de-agglomeration process.

Methodology:

-

Prepare a pigment dispersion with a known concentration of pigment, vehicle, and PG Isoceteth-3 Acetate.

-

Subject the mixture to a standardized mechanical dispersion process (e.g., high-shear mixing for a set time and speed).

-

Take an aliquot of the dispersion and dilute it with a suitable solvent to an appropriate concentration for analysis.

-

Analyze the particle size distribution using a laser diffraction particle size analyzer.

-

Record the D50 (median particle size) and D90 (90% of particles are smaller than this diameter) values. A smaller D50 and D90 indicate more effective de-agglomeration.

Protocol for Fineness of Grind Assessment

Objective: To determine the presence of large agglomerates in the dispersion.

Methodology:

-

Use a Hegman gauge (fineness of grind gauge).

-

Place a small amount of the pigment dispersion in the deep end of the gauge.

-

Draw the dispersion down the length of the gauge with a scraper blade at a constant speed.

-

Immediately observe the gauge at a low angle to identify the point at which coarse particles or a "scratchy" appearance is consistently visible.

-

The reading at this point on the gauge scale indicates the fineness of the grind. A higher Hegman number corresponds to a finer dispersion.

Protocol for Colorimetric and Gloss Measurement

Objective: To quantify the color development and surface gloss of the final film, which are influenced by the quality of the pigment dispersion.

Methodology:

-

Apply a uniform film of the pigmented formulation onto a standardized substrate (e.g., a drawdown card).

-

Allow the film to dry completely under controlled conditions.

-

Measure the color coordinates (Lab) using a spectrophotometer. Higher color strength (e.g., a more intense a or b* value, depending on the pigment) can indicate better dispersion.

-

Measure the specular gloss of the film at a defined angle (e.g., 60°) using a gloss meter. Higher gloss values are generally associated with a finer, more stable pigment dispersion.

Protocol for Rheological Analysis

Objective: To assess the viscosity and flow behavior of the pigment dispersion.

Methodology:

-

Use a rotational viscometer or rheometer to measure the viscosity of the pigment dispersion at various shear rates.

-

An effective wetting agent should result in a lower viscosity at a given pigment concentration, indicating efficient wetting and de-agglomeration.

-

Evaluate the thixotropic behavior of the dispersion by measuring the viscosity recovery after a period of high shear. A stable dispersion should exhibit controlled and repeatable rheological properties.

The following diagram outlines a typical experimental workflow for evaluating a pigment wetter.

Conclusion

PG Isoceteth-3 Acetate is a multifunctional ingredient that serves as an effective pigment wetter in cosmetic and other formulations. Its manufacturer-described "blooming" property, while not fully elucidated in scientific literature, suggests a controlled surface activity that enhances the dispersion and stability of pigments. The efficacy of this and other pigment wetters can be systematically evaluated through a series of quantitative and qualitative experimental protocols, including particle size analysis, fineness of grind, colorimetric and gloss measurements, and rheological studies. For researchers and formulators, understanding these principles and methodologies is crucial for optimizing the performance and aesthetic qualities of pigmented products.

References

- 1. Hetester - PHA - ALZO International - 178900-23-7 - 93385-13-8 [knowde.com]

- 2. ulprospector.com [ulprospector.com]

- 3. scribd.com [scribd.com]

- 4. eyecandypigments.com [eyecandypigments.com]

- 5. ulprospector.com [ulprospector.com]

- 6. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 7. specialchem.com [specialchem.com]

An In-depth Technical Guide to the Synthesis of Isocetyl Alcohol Polyethylene Glycol Ethers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of polyethylene (B3416737) glycol (PEG) ethers of isocetyl alcohol, commonly known in the pharmaceutical and cosmetic industries as isoceteths. Isocetyl alcohol, a C16 branched-chain fatty alcohol, serves as the hydrophobic starting material for these nonionic surfactants. The addition of a hydrophilic polyethylene glycol chain through ethoxylation imparts amphiphilic properties, making them valuable as emulsifiers, solubilizers, and wetting agents in various formulations. This guide details the primary synthesis pathways, experimental protocols, and analytical methods pertinent to researchers and professionals in drug development.

Core Synthesis Pathway: Ethoxylation of Isocetyl Alcohol

The principal industrial method for synthesizing isoceteths is the ethoxylation of isocetyl alcohol. This process involves the ring-opening addition of ethylene (B1197577) oxide to the hydroxyl group of the alcohol. The general chemical equation for this reaction is:

Isocetyl-OH + n(C₂H₄O) → Isocetyl-(OCH₂CH₂)n-OH

Where 'n' represents the average number of ethylene oxide units in the polyethylene glycol chain. For instance, in Isoceteth-20, 'n' has an average value of 20.[1]

This reaction is typically carried out at elevated temperatures and pressures and is catalyzed by either basic or acidic catalysts. The choice of catalyst significantly influences the reaction rate and the distribution of PEG chain lengths in the final product, a property known as polydispersity.

Catalysis in Isocetyl Alcohol Ethoxylation

Base Catalysis:

Alkali hydroxides, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are the most common catalysts used in the industrial production of alcohol ethoxylates.[2] The reaction mechanism involves the formation of an alkoxide from the isocetyl alcohol, which then acts as a nucleophile to attack the ethylene oxide ring.

Acid Catalysis:

Lewis acids can also catalyze the ethoxylation reaction. While less common in large-scale production due to potential side reactions, they can offer advantages in producing narrower range ethoxylates.

Advanced Catalysis for Narrow-Range Ethoxylates:

For applications requiring more uniform properties, narrow-range ethoxylates (NREs) are desirable.[3] These are produced using specialized catalysts, such as layered double hydroxides or other complex coordination catalysts, which provide better control over the propagation of the polyethylene glycol chain.[4] This results in a product with a lower polydispersity index (PDI) and a more defined hydrophilic-lipophilic balance (HLB).

The following table summarizes the general characteristics of different catalytic systems for the ethoxylation of fatty alcohols.

| Catalyst Type | Typical Examples | Polydispersity | Reaction Rate | Byproduct Formation |

| Base Catalysts | KOH, NaOH | Broad | High | Low levels of PEGs |

| Acid Catalysts | Lewis Acids (e.g., BF₃) | Narrower | Variable | Higher potential for byproducts like 1,4-dioxane |

| NRE Catalysts | Layered Double Hydroxides | Narrow | Moderate to High | Minimized byproduct formation |

Experimental Protocols

While specific proprietary industrial protocols are not publicly available, a general laboratory-scale procedure for the base-catalyzed ethoxylation of a fatty alcohol can be adapted for isocetyl alcohol.

General Laboratory Synthesis of Isoceteth-20

Materials:

-

Isocetyl alcohol

-

Potassium hydroxide (KOH) pellets

-

Ethylene oxide (liquefied)

-

Nitrogen gas (high purity)

-

Pressurized reaction vessel (autoclave) equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.

Procedure:

-

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

-

Charging Reactants: A known amount of isocetyl alcohol is charged into the reactor. The catalyst, KOH (typically 0.1-0.5% by weight of the alcohol), is then added.

-

Dehydration: The mixture is heated under a vacuum or a stream of nitrogen to remove any traces of water, which can lead to the formation of polyethylene glycol byproducts.

-

Ethoxylation: The reactor is sealed and heated to the reaction temperature (typically 120-180°C).[2][5] Ethylene oxide is then introduced into the reactor under pressure (typically 1-5 bar). The reaction is highly exothermic and requires careful temperature control.[2]

-

Reaction Monitoring: The reaction progress is monitored by the decrease in reactor pressure as the ethylene oxide is consumed.

-

Digestion: Once the desired amount of ethylene oxide has been added, the reaction mixture is maintained at the reaction temperature for a period to ensure complete reaction.

-

Neutralization and Purification: After cooling, the catalyst is neutralized with an acid (e.g., acetic or phosphoric acid). The resulting salt can be removed by filtration. The crude product is then purified.

Safety Precautions: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas.[6][7][8][9][10] All operations involving ethylene oxide must be conducted in a well-ventilated fume hood or a specialized containment facility with appropriate personal protective equipment, including respiratory protection and chemical-resistant gloves. The reaction pressure and temperature must be carefully controlled to prevent runaway reactions.

Purification of Isoceteths

The crude product from the ethoxylation reaction is a mixture containing the desired isoceteth, unreacted isocetyl alcohol, catalyst residues, and potentially byproducts such as polyethylene glycols (PEGs) and 1,4-dioxane. Purification is essential to achieve the required specifications for pharmaceutical and cosmetic applications.

Fractional Crystallization

Fractional crystallization is an effective method for purifying solid or waxy ethoxylates like Isoceteth-20.[11][12] This technique separates components based on differences in their melting points and solubilities.

General Protocol for Fractional Crystallization:

-

The crude isoceteth is melted.

-

The molten material is slowly cooled, allowing the higher molecular weight, higher melting point ethoxylates to crystallize first.

-

The remaining liquid, which is enriched in lower molecular weight ethoxylates and impurities, is drained off.

-

The crystallized solid is then subjected to a "sweating" step, where the temperature is slightly raised to melt and remove any remaining entrapped impurities.[12]

-

The final purified product is obtained by completely melting the remaining crystalline mass.

This process can be repeated to achieve higher purity levels.

Characterization and Quality Control

A combination of analytical techniques is employed to characterize the synthesized isoceteths and ensure they meet the required quality standards.

| Analytical Technique | Purpose | Key Parameters Measured |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components | Polydispersity index (PDI), distribution of ethoxymers, presence of unreacted alcohol |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | Confirmation of the isocetyl and PEG structures, determination of the average number of ethylene oxide units |

| Mass Spectrometry (MS) | Molecular weight determination | Identification of individual ethoxymers and their molecular weights |

| Gas Chromatography (GC) | Analysis of volatile impurities | Detection and quantification of residual ethylene oxide and 1,4-dioxane |

| Hydroxyl Value Titration | Determination of the average molecular weight | Correlates to the average length of the PEG chain |

Visualizing the Synthesis and Workflow

To illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: General synthesis pathway for isoceteths via ethoxylation.

Caption: Step-by-step experimental workflow for isoceteth synthesis.

Caption: Purification of isoceteths using fractional crystallization.

References

- 1. Isoceteth-20 - Wikipedia [en.wikipedia.org]

- 2. Ethoxylation - Wikipedia [en.wikipedia.org]

- 3. Narrow-range ethoxylate - Wikipedia [en.wikipedia.org]

- 4. Narrow_range_ethoxylate [chemeurope.com]

- 5. Synthesis of Fatty Alcohol Polyethoxylates with Narrow Ethoxymer Distribution [gfztb.com]

- 6. osha.gov [osha.gov]

- 7. eCFR :: 29 CFR 1910.1047 -- Ethylene oxide. [ecfr.gov]

- 8. CCOHS: Ethylene Oxide [ccohs.ca]